molecular formula C23H15F4N3O4S B2503804 Ethyl 3-(4-fluorophenyl)-4-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851949-56-9

Ethyl 3-(4-fluorophenyl)-4-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2503804
CAS RN: 851949-56-9
M. Wt: 505.44
InChI Key: OZHHUFDLVNNJBY-UHFFFAOYSA-N
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Description

Ethyl 3-(4-fluorophenyl)-4-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate is a compound that belongs to the class of thieno[3,4-d]pyridazine derivatives. These compounds are of significant interest due to their potential pharmacological properties, including antibacterial activity. The compound features a thieno[3,4-d]pyridazine core, which is a bicyclic system containing both sulfur and nitrogen atoms, and is substituted with various functional groups that can influence its chemical behavior and biological activity.

Synthesis Analysis

The synthesis of related thieno[2,3-c]pyridazine derivatives has been described using starting materials such as 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine, which is prepared by reacting 4-cyano-6-phenylpyridazine-3(2H)-thione with ethyl chloroacetate in the presence of sodium ethoxide . Further chemical transformations of the amino compound through hydrazinolysis, treatment with acetylacetone, ethyl acetoacetate, nitrous acid, and various reagents lead to the formation of novel thieno[2,3-c]pyridazine derivatives . Although the exact synthesis of Ethyl 3-(4-fluorophenyl)-4-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate is not detailed, similar synthetic strategies could be employed, involving the functionalization of the thieno[3,4-d]pyridazine core with appropriate substituents.

Molecular Structure Analysis

The molecular structure of thieno[3,4-d]pyridazine derivatives is characterized by a fused bicyclic ring system that includes a thiophene ring and a pyridazine ring. The presence of substituents such as fluorophenyl and trifluoromethyl groups suggests that the compound may have significant electronic properties due to the electron-withdrawing nature of the fluorine atoms. These substituents can affect the reactivity of the compound and its interaction with biological targets .

Chemical Reactions Analysis

Thieno[3,4-d]pyridazine derivatives exhibit reactivity towards various reagents. For instance, when ethyl 5-amino-3,4-dihydro-4-oxo-3-aryl-thieno[3,4-d]pyridazine-1-carboxylate is reacted with π-acceptors like tetracyanoethylene, it yields a mixture of products including hydrazine and aminocyanomethaneimine derivatives . This indicates that the core structure is amenable to nucleophilic attacks and can participate in multiple reaction pathways, leading to a diverse array of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[3,4-d]pyridazine derivatives are influenced by their molecular structure. The presence of multiple functional groups, such as ester, amide, and aromatic rings, can impact the compound's solubility, stability, and reactivity. The antibacterial activities of these compounds suggest that they have the potential to interact with biological systems, which could be attributed to their ability to form stable interactions with bacterial enzymes or receptors . The spectral data, including IR, NMR, and mass spectrometry, are essential for confirming the structure of these compounds and provide insight into their chemical environment .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research has shown that derivatives similar to the compound can be synthesized through reactions with alkyl mono- and di-halides, leading to new heterocyclic systems. These systems include thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties, which have shown promising antimicrobial activity against Staphylococcus aureus, indicating their potential in developing new antimicrobial agents (Sirakanyan et al., 2015).

Anticancer Applications

Another study focused on the synthesis of compounds based on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, leading to the discovery of new apoptosis-inducing agents for breast cancer. This research highlights the potential of these compounds in cancer therapy, with specific derivatives showing significant reduction in tumor mass and cell viability in vivo (Gad et al., 2020).

Herbicidal Activities

The synthesis and evaluation of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives have shown significant herbicidal activities, demonstrating the potential of these compounds in agricultural applications. Some derivatives exhibited higher activity than commercial herbicides, indicating their importance in developing new agrochemicals (Xu et al., 2008).

Synthesis of Fluorescent Molecules

Research into the synthesis of trifluoromethyl-promoted functional pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones has led to the discovery of novel fluorescent molecules. These findings open new avenues for the use of such compounds in fluorescent labeling and imaging applications, with certain derivatives exhibiting stronger fluorescence intensity than their analogs (Wu et al., 2006).

properties

IUPAC Name

ethyl 3-(4-fluorophenyl)-4-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F4N3O4S/c1-2-34-22(33)18-16-11-35-20(28-19(31)12-4-3-5-13(10-12)23(25,26)27)17(16)21(32)30(29-18)15-8-6-14(24)7-9-15/h3-11H,2H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZHHUFDLVNNJBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F4N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-fluorophenyl)-4-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate

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